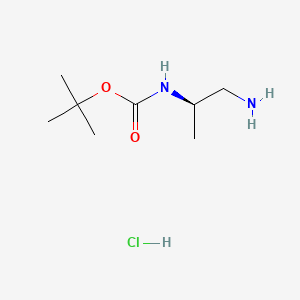
2-Carboxyethyl Methanethiosulfonate, Choline Ester Chloride Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Carboxyethyl Methanethiosulfonate, Choline Ester Chloride Salt” is a product used for proteomics research . It reacts specifically and rapidly with thiols to form mixed disulfides . It’s used to probe the structures of the ACh receptor channel of the GABA receptor channel and of lactose permease .
Molecular Structure Analysis
The molecular formula of “2-Carboxyethyl Methanethiosulfonate, Choline Ester Chloride Salt” is C9H20ClNO4S2, and its molecular weight is 305.84 .Physical And Chemical Properties Analysis
The melting point of “2-Carboxyethyl Methanethiosulfonate, Choline Ester Chloride Salt” is reported to be 126-127°C .Scientific Research Applications
Degradation of Deep-Eutectic Solvents Based on Choline Chloride and Carboxylic Acids : This study investigated the stability of mixtures of carboxylic acids and choline chloride, a compound related to 2-Carboxyethyl Methanethiosulfonate, Choline Ester Chloride Salt. It was found that these deep-eutectic solvents degrade due to an esterification reaction between the carboxylic acid and the alcohol moiety of choline chloride. The reaction occurs even at room temperature and is promoted at higher temperatures (Rodriguez et al., 2019).
Identification of Fatty Acid Choline Esters : The study focused on the identification of choline chloride esters of fatty acids using gas chromatography mass spectrometry. This demonstrates the application in analyzing and identifying complex compounds involving choline and carboxylic acids, similar in structure to the chemical (Goldberg et al., 1984).
Choline-Derivative-Based Ionic Liquids : This research developed various choline derivative-based ionic liquids, highlighting their applications due to their physical properties like density, viscosity, and thermal stability. The study of these choline derivatives is relevant for understanding the properties and potential applications of 2-Carboxyethyl Methanethiosulfonate, Choline Ester Chloride Salt (Pernak et al., 2007).
Catalysis in Esterification Reactions : Research on deep eutectic solvent choline chloride and its application in catalyzing esterification reactions at room temperature is pertinent. This shows the potential of choline chloride derivatives in catalytic applications (Cao et al., 2016).
Synthesis and Preliminary Antimicrobial Screening of Thiosulfonates : This study involved the preparation of compounds similar to 2-Carboxyethyl Methanethiosulfonate and tested their antimicrobial activities, indicating potential biomedical applications (Small, 1976).
Water and Choline Chloride Molecules in Solvent Applications : This study on the structure and orientation of water and choline chloride molecules around hydrophobes like methane highlights the solvent properties of choline chloride derivatives (Nanavare et al., 2022).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
trimethyl-[2-(3-methylsulfonylsulfanylpropanoyloxy)ethyl]azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NO4S2.ClH/c1-10(2,3)6-7-14-9(11)5-8-15-16(4,12)13;/h5-8H2,1-4H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRCFGIRTQZWDC-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CCSS(=O)(=O)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747296 |
Source


|
| Record name | 2-({3-[(Methanesulfonyl)sulfanyl]propanoyl}oxy)-N,N,N-trimethylethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Carboxyethyl Methanethiosulfonate, Choline Ester Chloride Salt | |
CAS RN |
1219378-82-1 |
Source


|
| Record name | 2-({3-[(Methanesulfonyl)sulfanyl]propanoyl}oxy)-N,N,N-trimethylethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Methyl 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B578370.png)
![1-Methyl-7-(methylthio)-1H-pyrimido-[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B578374.png)